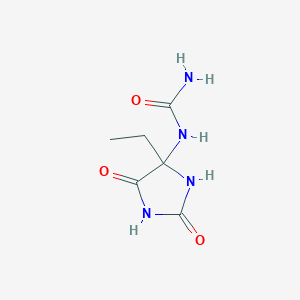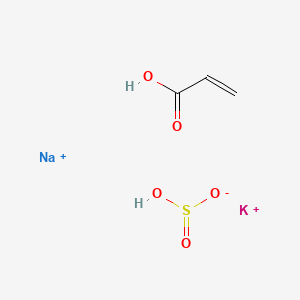
2-Propenoic acid, telomer with sodium hydrogen sulfite, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, telomer with sodium hydrogen sulfite, potassium salt is a chemical compound with the molecular formula C3H5KNaO5S. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 2-Propenoic acid, telomer with sodium hydrogen sulfite, potassium salt involves the telomerization of 2-propenoic acid with sodium hydrogen sulfite in the presence of a potassium salt. The reaction conditions typically include controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity .
Chemical Reactions Analysis
2-Propenoic acid, telomer with sodium hydrogen sulfite, potassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
2-Propenoic acid, telomer with sodium hydrogen sulfite, potassium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand its effects on different biological systems.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of various industrial products, including detergents and cleaning agents
Mechanism of Action
The mechanism of action of 2-Propenoic acid, telomer with sodium hydrogen sulfite, potassium salt involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
2-Propenoic acid, telomer with sodium hydrogen sulfite, potassium salt can be compared with other similar compounds, such as:
- 2-Propenoic acid, telomer with sodium hydrogen sulfite, sodium salt
- Acrylic acid sodium hydrogen sulfite telomer sodium salt
- Polyacrylic acid, sodium bisulfite terminated These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific combination of sodium hydrogen sulfite and potassium salt, which can influence its reactivity and applications .
Properties
CAS No. |
91144-30-8 |
|---|---|
Molecular Formula |
C3H5KNaO5S+ |
Molecular Weight |
215.22 g/mol |
IUPAC Name |
potassium;sodium;hydrogen sulfite;prop-2-enoic acid |
InChI |
InChI=1S/C3H4O2.K.Na.H2O3S/c1-2-3(4)5;;;1-4(2)3/h2H,1H2,(H,4,5);;;(H2,1,2,3)/q;2*+1;/p-1 |
InChI Key |
MIFVHJBGSAYTLL-UHFFFAOYSA-M |
Canonical SMILES |
C=CC(=O)O.OS(=O)[O-].[Na+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


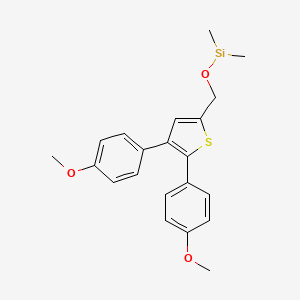
![2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14372290.png)

![(1E)-N-Benzyl-1-([1,1'-biphenyl]-4-yl)ethan-1-imine](/img/structure/B14372300.png)

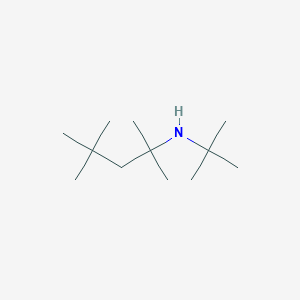
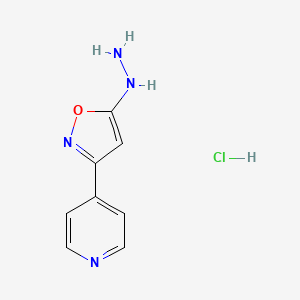
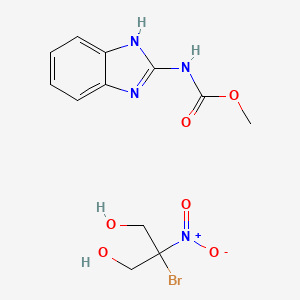
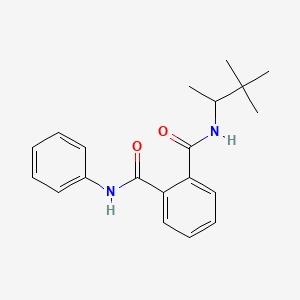
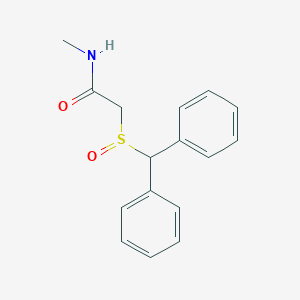
![1-(Hexyloxy)-4-[4-(4-propylphenyl)butyl]benzene](/img/structure/B14372342.png)
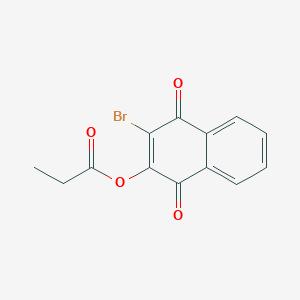
![2-[(Propan-2-yl)amino]cyclohex-2-en-1-one](/img/structure/B14372352.png)
